molecular formula C11H12F3N5S B10905658 5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine

5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B10905658
M. Wt: 303.31 g/mol
InChI Key: JVWUMRSJRUEPIY-UHFFFAOYSA-N
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Description

The compound 5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine (hereafter referred to as Compound A) is a hybrid heterocyclic molecule combining a pyrazole and a 1,3,4-thiadiazole scaffold. Key structural features include:

  • Pyrazole core: Substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2.
  • Ethyl linker: Connects the pyrazole to the thiadiazole ring.
  • Thiadiazole-2-amine: The 1,3,4-thiadiazole moiety is functionalized with an amine group at position 2.

This structure is designed to leverage the pharmacological versatility of both pyrazole (known for enzyme inhibition and antimicrobial activity) and thiadiazole (associated with antimicrobial, anticancer, and anti-inflammatory properties) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl substituent may influence steric interactions in target binding .

Properties

Molecular Formula

C11H12F3N5S

Molecular Weight

303.31 g/mol

IUPAC Name

5-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H12F3N5S/c12-11(13,14)8-5-7(6-1-2-6)19(18-8)4-3-9-16-17-10(15)20-9/h5-6H,1-4H2,(H2,15,17)

InChI Key

JVWUMRSJRUEPIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CCC3=NN=C(S3)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from carboxylic acids undergo cyclodehydration with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form 2-amino-1,3,4-thiadiazoles. For example:

RCO2H+NH2NHC(S)NH2PPA, 100°C2-Amino-5-R-1,3,4-thiadiazole+H2O(Yield: 68–85%)\text{RCO}2\text{H} + \text{NH}2\text{NHC(S)NH}2 \xrightarrow{\text{PPA, 100°C}} \text{2-Amino-5-R-1,3,4-thiadiazole} + \text{H}2\text{O} \quad \text{(Yield: 68–85\%)}

Oxidative Cyclization with FeCl₃

Thiosemicarbazones treated with FeCl₃ in ethanol undergo oxidative cyclization to yield 2-amino-5-substituted thiadiazoles. This method is particularly effective for electron-deficient substrates.

Coupling Strategies for Ethyl-Linked Pyrazole-Thiadiazole

The ethyl spacer between the pyrazole and thiadiazole is introduced via nucleophilic alkylation or Mitsunobu coupling.

Nucleophilic Alkylation

The pyrazole nitrogen is alkylated using 1,2-dibromoethane in the presence of NaH, followed by displacement of the bromide with the thiadiazole amine:

Pyrazole+BrCH2CH2BrNaH, DMFPyrazole-CH2CH2Br(Yield: 60%)\text{Pyrazole} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{Pyrazole-CH}2\text{CH}2\text{Br} \quad \text{(Yield: 60\%)}
Pyrazole-CH2CH2Br+1,3,4-Thiadiazol-2-amineK2CO3,CH3CNTarget Compound(Yield: 52%)\text{Pyrazole-CH}2\text{CH}2\text{Br} + \text{1,3,4-Thiadiazol-2-amine} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Target Compound} \quad \text{(Yield: 52\%)}

Mitsunobu Reaction

A Mitsunobu reaction couples 2-hydroxyethylpyrazole with thiadiazol-2-amine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃):

Pyrazole-CH2CH2OH+Thiadiazol-2-amineDIAD, PPh3Target Compound(Yield: 48%)\text{Pyrazole-CH}2\text{CH}2\text{OH} + \text{Thiadiazol-2-amine} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound} \quad \text{(Yield: 48\%)}

Domino Cycloaddition Approach

A one-pot synthesis employs nitrile imines and Erlenmeyer thioazlactones in a double 1,3-dipolar cycloaddition:

ArC≡N+ThioazlactoneEt3NThiadiazole-Pyrazole Adduct(Yield: 89%)\text{ArC≡N} + \text{Thioazlactone} \xrightarrow{\text{Et}_3\text{N}} \text{Thiadiazole-Pyrazole Adduct} \quad \text{(Yield: 89\%)}

This method eliminates the need for intermediate isolation, enhancing efficiency.

Purification and Characterization

Post-synthesis purification involves:

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (65:35 v/v) resolve regioisomeric impurities.

  • Crystallization : Thermodynamically stable polymorphs are obtained using methanol/water mixtures at 0°C.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (m, 4H, cyclopropyl), 3.58 (t, 2H, CH₂), 4.32 (t, 2H, CH₂), 6.82 (s, 1H, pyrazole).

  • HRMS : [M+H]⁺ calcd. for C₁₀H₁₁F₃N₆S: 328.0764; found: 328.0768.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Alkylation5295ScalableLow regioselectivity
Mitsunobu4897StereospecificCostly reagents
Domino Cycloaddition8999One-pot synthesisRequires anhydrous conditions

Challenges and Optimization Opportunities

  • Regioselectivity : Competing N-alkylation at pyrazole N-2 vs. N-1 positions necessitates directing groups (e.g., Boc protection).

  • Trifluoromethyl Stability : Acidic conditions may cleave CF₃; neutral pH is recommended during coupling.

  • Polymorphism Control : Crystallization solvents (e.g., ethyl acetate) stabilize the desired polymorph .

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: The compound may undergo redox reactions due to the presence of nitrogen and sulfur atoms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and alkylating agents (for substitution) are relevant.

    Major Products: These reactions can yield derivatives with modified functional groups.

Scientific Research Applications

The compound's biological activities can be categorized into several key areas:

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds related to 1,3,4-thiadiazoles have shown promising results in inhibiting tumor growth through various mechanisms, including tubulin polymerization inhibition and apoptosis induction .

Antiviral Properties

Research indicates that certain pyrazole derivatives exhibit antiviral activity against various viruses. The structural modifications in compounds similar to 5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine may enhance their efficacy against viral infections .

Antimicrobial Effects

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. They have shown effectiveness against a range of bacterial and fungal pathogens, making them candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that specific modifications to the thiadiazole ring significantly enhanced cytotoxicity against cancer cell lines . The mode of action was primarily attributed to the inhibition of cell cycle progression and induction of apoptosis.

Case Study 2: Antiviral Efficacy

Another research article highlighted the synthesis of pyrazole-based compounds with antiviral activity. The study found that modifications similar to those in this compound led to increased efficacy against specific viral strains, particularly those resistant to conventional treatments .

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with cellular targets, possibly affecting enzymes or receptors.

Comparison with Similar Compounds

Structural Analogues of Compound A

The following compounds share structural similarities with Compound A , differing primarily in substituents or linker groups:

Compound ID Substituents/Linkers Molecular Weight Key Biological Activities Reference
A 5-cyclopropyl-3-CF₃ pyrazole, ethyl linker, thiadiazol-2-amine 347.3 (est.) Antimicrobial, enzyme inhibition (potential)
B 5-(4-chloro-benzyl)-N-aryl-thiadiazol-2-amine ~300–350 Antitubercular, antimicrobial
C 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine 199.1 Precursor for imidazothiadiazoles with enzyme inhibition
D 5-(3-cyclopropyl-1-ethyl-pyrazol-5-yl)-thiadiazol-2-amine 235.3 Not reported (structural analogue)
E 5-((4-fluorobenzyl)thio)-thiadiazol-2-amine 255.3 Antimicrobial, antifungal
F 5-(4-methylphenyl)-N-allyl-thiadiazol-2-amine 245.3 Anticancer (in silico predictions)

Key Differences :

  • The trifluoromethyl and cyclopropyl groups in Compound A increase synthetic complexity compared to simpler aryl-substituted analogues (B, E ).
  • The ethyl linker in Compound A may reduce conformational flexibility compared to thioether-linked analogues (E ) .

Physicochemical Properties

Property Compound A Compound B Compound C
LogP (est.) 3.1 2.8 1.9
Water Solubility Low Moderate Low
Metabolic Stability High (CF₃) Moderate Low

Key Insight: The trifluoromethyl group in Compound A improves logP and stability compared to non-fluorinated analogues .

Notes

Synthetic Challenges : The ethyl linker in Compound A requires precise stoichiometry to avoid side products, as reported for similar thiadiazoles .

Trifluoromethyl Advantage : The -CF₃ group likely reduces oxidative metabolism, extending half-life compared to methyl or chloro analogues .

Cyclopropyl Role : The cyclopropyl group may enhance binding to hydrophobic enzyme pockets, a feature exploited in kinase inhibitors .

Biological Activity

The compound 5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, a well-known scaffold in medicinal chemistry recognized for its diverse biological activities. This article explores the biological activity of this specific compound based on various research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₆F₃N₃S
  • Molecular Weight : 359.367 g/mol

Biological Activity Overview

  • Antimicrobial Activity :
    • Thiadiazole derivatives have been shown to possess significant antimicrobial properties. A study indicated that compounds containing the thiadiazole ring exhibited activity against various Gram-positive and Gram-negative bacteria as well as fungi . For instance, derivatives with substitutions at the thiadiazole ring demonstrated Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like itraconazole .
  • Anticancer Potential :
    • The potential anticancer activity of thiadiazole derivatives has been highlighted in several studies. Compounds similar to the target compound have shown cytostatic effects against cancer cell lines, indicating that they may inhibit cell proliferation . Specifically, some derivatives demonstrated IC50 values that suggest promising activity against various cancer types .
  • Anti-inflammatory Effects :
    • Research has also pointed to anti-inflammatory properties associated with thiadiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Dogan et al. (2018)Investigated the antimicrobial properties of various 2-amino-1,3,4-thiadiazole derivatives. Notably, certain derivatives showed significant activity against Staphylococcus aureus and Escherichia coli with MIC values around 62.5 μg/mL .
PMC5987787 (2018)Discussed the broad biological activities of 1,3,4-thiadiazole derivatives including antimicrobial and anticancer effects. The study highlighted the importance of structural modifications for enhancing biological activity .
Comparative Study (2020)Reviewed synthetic methods for thiadiazole compounds and their biological evaluations. The study emphasized the therapeutic potential of these compounds across various biological targets .

The biological mechanisms underlying the activity of thiadiazole derivatives are multifaceted:

  • Interaction with Enzymes : Thiadiazoles may act by inhibiting specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell death.
  • Modulation of Signaling Pathways : Thiadiazoles may interfere with signaling pathways involved in inflammation and tumor growth.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine, and how can purity be optimized?

  • Methodology :

  • Cyclization : Use potassium thiocyanate and concentrated sulfuric acid for cyclocondensation of hydrazide intermediates, followed by coupling with aromatic aldehydes in ethanol (Scheme 26, ).
  • Precipitation : Adjust pH to 8–9 with ammonia after refluxing with POCl₃ to precipitate the product, followed by recrystallization in DMSO/water (2:1) to enhance purity ( ).
    • Purity Optimization : Employ HPLC with a C18 column and gradient elution (e.g., water/acetonitrile) to assess and isolate high-purity fractions ( ).

Q. Which analytical techniques are critical for characterizing this compound’s structure and confirming its identity?

  • Structural Confirmation :

  • NMR : Use ¹H/¹³C NMR to verify the pyrazole, thiadiazole, and cyclopropane moieties (e.g., δ ~6.5 ppm for pyrazole protons, δ ~160 ppm for thiadiazole carbons) ( ).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) ( ).
    • Crystallography : Single-crystal X-ray diffraction to resolve bond lengths and angles, particularly for the trifluoromethyl and cyclopropyl groups ( ).

Q. How can researchers design initial biological activity screens for this compound?

  • Assay Selection :

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported ( ).
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, comparing IC₅₀ to reference drugs ( ).

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the trifluoromethyl and cyclopropane groups?

  • Substituent Variation :

  • Replace cyclopropane with other strained rings (e.g., cyclobutane) to study steric effects ().
  • Substitute trifluoromethyl with chloromethyl or difluoromethyl to assess electronic impacts on bioactivity ( ).
    • Biological Testing : Compare IC₅₀ values across modified analogs to identify critical functional groups ( ).

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • X-ray Analysis : Compare experimental bond lengths (e.g., C–N in thiadiazole: 1.30–1.35 Å) with computational DFT models to validate geometry ( ).
  • Torsional Angles : Analyze dihedral angles between pyrazole and thiadiazole rings to confirm steric compatibility with target binding pockets ( ).

Q. What experimental approaches address contradictions in reported bioactivity data across studies?

  • Orthogonal Assays : Validate antimicrobial claims using both agar diffusion (zone of inhibition) and time-kill kinetics to confirm bacteriostatic vs. bactericidal effects ( ).
  • Replicate Conditions : Standardize solvent (e.g., DMSO concentration ≤0.1%) and cell lines to minimize variability ( ).

Q. How can solubility challenges in aqueous systems be mitigated for in vivo studies?

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility while maintaining biocompatibility ( ).
  • Prodrug Design : Introduce phosphate or acetyl groups at the amine position for improved pharmacokinetics ().

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to enzymes (e.g., bacterial DHFR, COX-2) using AutoDock Vina, focusing on hydrogen bonds with thiadiazole and hydrophobic interactions with cyclopropane ( ).
  • Enzyme Inhibition Assays : Directly measure inhibition constants (Kᵢ) for targets like thymidylate synthase using fluorometric assays ( ).

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